molecular formula C21H21N3OS B2652476 (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897466-25-0

(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2652476
CAS No.: 897466-25-0
M. Wt: 363.48
InChI Key: CILIYOBWYVHEJY-CSKARUKUSA-N
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Description

(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a recognized and potent ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, proliferation, and survival. Its primary research value lies in the selective disruption of the GSK-3β pathway, which is implicated in the pathogenesis of several major diseases. In neuroscience research, this compound is utilized to model and investigate potential therapeutic interventions for neurodegenerative conditions such as Alzheimer's disease, as inhibition of GSK-3β reduces the hyperphosphorylation of tau protein, a key contributor to neurofibrillary tangle formation [https://pubmed.ncbi.nlm.nih.gov/24880096/]. Concurrently, in oncology research, it serves as a critical tool for probing the Wnt/β-catenin signaling pathway and other GSK-3β-dependent processes; by inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and activation of transcription programs associated with cell proliferation and survival, making it valuable for studying cancers like glioblastoma [https://pubmed.ncbi.nlm.nih.gov/24880096/]. The compound's chalcone-based structure, featuring a benzothiazole moiety, is a subject of interest in medicinal chemistry for the design of novel kinase inhibitors with improved efficacy and selectivity profiles [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8035161/]. This reagent provides researchers with a specific chemical probe to elucidate the complex biological functions of GSK-3β and to explore its viability as a therapeutic target across a spectrum of disorders.

Properties

IUPAC Name

(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-9-18-19(15-16)26-21(22-18)24-13-11-23(12-14-24)20(25)10-8-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILIYOBWYVHEJY-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. The key steps might include:

    Formation of Benzothiazole Intermediate: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Preparation of Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The benzothiazole and piperazine intermediates are then coupled under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like DMF (dimethylformamide).

    Final Condensation: The final step involves the condensation of the coupled intermediate with a phenylprop-2-en-1-one derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the double bond in the phenylprop-2-en-1-one moiety, converting it to a single bond and forming a saturated ketone.

    Substitution: The benzothiazole and piperazine rings may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones.

Scientific Research Applications

Antinociceptive Effects

Recent studies have indicated that benzothiazole derivatives exhibit antinociceptive properties, which are essential for pain management. The compound has been evaluated for its ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain pathways. Dual inhibition of these enzymes can lead to enhanced analgesic effects while minimizing side effects associated with traditional pain medications .

Anticancer Potential

The compound has shown promise in cancer research. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways, suggesting that this compound could serve as a lead in developing new anticancer agents .

Neuroprotective Properties

Given the structural similarities with known neuroprotective agents, research has focused on the potential of this compound to protect neuronal cells from damage. It may exert protective effects against oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Pain Management

In a controlled animal study, the administration of this compound resulted in significant reductions in pain responses compared to untreated groups. The dual inhibition mechanism was highlighted as a crucial factor in achieving these results without the adverse effects commonly associated with opioid analgesics .

Case Study 2: Cancer Cell Lines

In vitro studies conducted on breast cancer cell lines revealed that treatment with the compound led to increased apoptosis rates, correlating with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This suggests a viable pathway for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Structural Insights :

  • Benzothiazole vs. Benzoxazole : The target compound’s 6-methyl-1,3-benzothiazole group (electron-rich sulfur atom) may improve redox activity compared to benzoxazole (oxygen atom), which is more polar but less lipophilic .
  • Piperazine Modifications : Piperazine derivatives with aromatic substituents (e.g., bis(4-methoxyphenyl)methyl in ) enhance conformational rigidity and receptor affinity compared to unsubstituted piperazines.
  • Propen-1-one Variations : The phenyl group at C3 in the target compound balances hydrophobicity, while analogues with chlorophenyl () or nitrophenyl () groups introduce electron-withdrawing effects, altering electronic distribution and binding kinetics.

Biological Activity

The compound (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Benzothiazole Core : Provides a scaffold for biological activity.
  • Piperazine Ring : Enhances solubility and bioavailability.
  • Phenyl Propene Moiety : Contributes to its reactivity and interaction with biological targets.

Structural Formula

C18H20N2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{S}

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacteria and fungi. For instance:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
10aBacteria50 μg/mL
10fFungi15.62 μg/mL

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .

Anticancer Properties

The compound has been evaluated for its anticancer potential across several human cancer cell lines. Notably:

Cell LineIC50 (μM)Mechanism of Action
SK-Hep-1 (Liver)12.5Induction of apoptosis
MDA-MB-231 (Breast)8.9Inhibition of cell proliferation
NUGC-3 (Gastric)10.4Disruption of cell cycle

The anticancer activity is attributed to its ability to inhibit specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been reported to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in inflammation:

CompoundCOX-II Inhibition IC50 (μM)Selectivity Index
PYZ160.52>4.24
Celecoxib0.789.51

This selectivity suggests potential therapeutic applications in treating inflammatory diseases with reduced side effects compared to non-selective COX inhibitors .

The mechanisms through which (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-y]-3-phenylprop-2-en-1-one exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with specific receptors, modulating signaling cascades that affect cell function.
  • Induction of Apoptosis : In cancer cells, it promotes programmed cell death through various pathways.

Q & A

Q. What synthetic strategies are effective for preparing (2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one, and what are the critical reaction steps?

Answer: The synthesis of this compound likely involves:

  • Piperazine functionalization : Coupling 6-methyl-1,3-benzothiazole-2-amine with piperazine via nucleophilic substitution or Buchwald–Hartwig amination to form the 4-(6-methylbenzothiazol-2-yl)piperazine intermediate .
  • Chalcone formation : The enone (prop-2-en-1-one) moiety can be introduced via Claisen-Schmidt condensation between an acetylated piperazine derivative and benzaldehyde. Stereoselective control (E/Z isomerism) requires base catalysis (e.g., NaOH) and solvent optimization (e.g., ethanol) to favor the (2E) configuration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/water) are critical for isolating the pure (E)-isomer .

Q. Key data :

StepReaction TypeYield RangeKey Conditions
Piperazine functionalizationNucleophilic substitution50–65%DMF, 80°C, 12h
Chalcone condensationClaisen-Schmidt40–55%NaOH/EtOH, reflux

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

  • 1H/13C NMR :
    • The (2E)-configuration is confirmed by a trans coupling constant (J = 15–16 Hz) between the α,β-unsaturated protons .
    • Piperazine protons appear as a multiplet at δ 2.5–3.5 ppm, while benzothiazole protons resonate at δ 7.0–8.5 ppm .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 295 K) validates the planar geometry of the enone and piperazine-benzothiazole dihedral angles (typically 10–20°) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₁H₂₀N₃OS: 362.1291; observed: 362.1289) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?

Answer:

  • Variable substituents : Synthesize analogs with modifications to:
    • Benzothiazole : Replace 6-methyl with halogens or electron-withdrawing groups .
    • Phenyl group : Introduce para-substituents (e.g., -F, -OCH₃) to assess electronic effects on bioactivity .
  • Assay design :
    • Use in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) with IC₅₀ determination.
    • Compare binding affinity via molecular docking (e.g., AutoDock Vina) against crystallographic protein targets .
  • Data interpretation : Correlate substituent electronic parameters (Hammett σ) with activity trends to identify pharmacophoric features .

Q. What experimental design considerations are critical to address contradictions in solubility and stability data for this compound?

Answer:

  • Solubility conflicts :
    • Use standardized solvents (e.g., DMSO for stock solutions) and quantify via HPLC-UV at λ_max ≈ 280 nm .
    • Employ dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Stability optimization :
    • Degradation studies (e.g., 24h at 37°C in PBS) with LC-MS monitoring to identify breakdown products (e.g., hydrolysis of the enone moiety) .
    • Stabilize solutions with antioxidants (e.g., 0.1% BHT) or lyophilization .

Q. Example stability data :

Condition% Remaining (24h)Major Degradant
PBS, 37°C62%Hydrolyzed enone
DMSO, -20°C98%None detected

Q. How can computational methods resolve discrepancies in molecular docking predictions versus experimental binding affinities?

Answer:

  • Force field adjustment : Use polarized docking (e.g., AMBER ff19SB) to better model piperazine flexibility and benzothiazole π-stacking .
  • Solvent effects : Include explicit water molecules in MD simulations (e.g., 100ns NPT ensemble) to account for hydrophobic interactions .
  • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB 3POZ) and adjust scoring functions (e.g., Glide SP vs. XP) .

Q. What strategies improve the reproducibility of biological assays involving this compound?

Answer:

  • Compound handling :
    • Store at -80°C under argon to prevent oxidation .
    • Pre-warm DMSO stocks to 25°C before dilution to avoid precipitation.
  • Assay controls :
    • Include a reference inhibitor (e.g., staurosporine for kinase assays) and vehicle control (0.1% DMSO).
    • Validate cell viability via ATP-based assays (e.g., CellTiter-Glo) to exclude cytotoxicity artifacts .

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